molecular formula C7H10N2O B1501710 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 886371-60-4

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

Cat. No. B1501710
CAS RN: 886371-60-4
M. Wt: 138.17 g/mol
InChI Key: CPHRKSFJZPVYRA-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, also known as THOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. THOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This property makes THOP a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. In

Mechanism of Action

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to increase the release of dopamine and serotonin in the brain. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is its potency as an acetylcholinesterase inhibitor. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to be more potent than other commonly used inhibitors such as donepezil and rivastigmine. However, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine also has some limitations for lab experiments. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a relatively new compound, and there is still much that is unknown about its properties and potential side effects. Additionally, 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a highly reactive compound, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. One area of interest is in the development of new drugs based on 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. Researchers are exploring the use of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine as a starting point for the development of new acetylcholinesterase inhibitors that may be more effective than current treatments. Another area of interest is in the study of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine's effects on other neurotransmitters and receptors in the brain. Finally, researchers are also exploring the potential use of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine in the treatment of other neurological disorders beyond Alzheimer's disease.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been extensively studied for its potential applications in research. One of the most promising areas of research is in the treatment of Alzheimer's disease. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRKSFJZPVYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693884
Record name 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

CAS RN

886371-60-4
Record name 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
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2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 3
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
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Reactant of Route 6
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

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